molecular formula C21H24N4O5S2 B11138552 2-[5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolan-3-yl]acetic acid

2-[5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolan-3-yl]acetic acid

Cat. No.: B11138552
M. Wt: 476.6 g/mol
InChI Key: KODKIUHBKPPWKN-GDNBJRDFSA-N
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Description

This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:

  • A Z-configuration at the methylidene bridge linking the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties.
  • A 3-isopropoxypropyl amino group at position 2 of the pyrido[1,2-a]pyrimidin-4-one ring.
  • A thioxo group at position 2 and a 4-oxo group at position 4 of the thiazolidinone ring.

The compound’s structural uniqueness lies in its hybrid heterocyclic system and functional group arrangement, which may influence binding affinity and metabolic stability compared to analogues .

Properties

Molecular Formula

C21H24N4O5S2

Molecular Weight

476.6 g/mol

IUPAC Name

2-[(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H24N4O5S2/c1-12(2)30-9-5-7-22-17-14(19(28)24-8-4-6-13(3)18(24)23-17)10-15-20(29)25(11-16(26)27)21(31)32-15/h4,6,8,10,12,22H,5,7,9,11H2,1-3H3,(H,26,27)/b15-10-

InChI Key

KODKIUHBKPPWKN-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)NCCCOC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(=O)O)NCCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolan-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between a suitable pyridine derivative and a formamide derivative under acidic or basic conditions.

    Introduction of the Isopropoxypropyl Group: This step involves the alkylation of the pyrido[1,2-a]pyrimidine core with 3-isopropoxypropylamine.

    Formation of the Thiazolone Ring: This is typically done through a cyclization reaction involving a thioamide and a carbonyl compound.

    Final Coupling and Acetylation: The final step involves coupling the thiazolone derivative with the pyrido[1,2-a]pyrimidine intermediate, followed by acetylation to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolan-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways. It could serve as a lead compound for the development of new pharmaceuticals.

Medicine

Medically, the compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolan-3-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Structural Analysis with Analogous Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / Identifier Pyrido/Pyrimidine Substituent Thiazolidinone/Thiadiazole Substituent Functional Groups
Target Compound 3-Isopropoxypropyl amino 4-oxo, 2-thioxo, acetic acid Z-methylene bridge, acetic acid
374101-04-9 () 3-(1H-Imidazol-1-yl)propyl amino 4-oxo, 2-thioxo, 1-phenylethyl Z-methylene bridge, phenylethyl
Ethyl ester derivatives () 1,3-Dimethylpyrimidine-2,4-dione 4-oxo, 2-thioxo, R-phenyl Azo linkage, ethyl ester
Thiadiazolo-pyrimidine () 7-Phenyl substituent 5-oxo, 1,3,4-thiadiazole Carboxamide, ethyl carboxylate

Key Observations:

  • The latter’s phenylethyl substituent on the thiazolidinone may enhance membrane permeability compared to the target’s acetic acid group .
  • Functional Groups: The target’s acetic acid group improves hydrophilicity versus the ethyl ester derivatives in , which may prioritize lipophilicity for cellular uptake .

Table 2: Reported Bioactivity of Analogues

Compound Antimicrobial Activity Antioxidant Activity Notes
374101-04-9 () Moderate antibacterial effects Not reported Phenylethyl group may enhance Gram+ targeting
Azo-linked derivatives () Broad-spectrum (Gram+, Gram-) IC₅₀ ~12–35 μM (DPPH assay) Ethyl esters show better membrane penetration
Target Compound Not explicitly reported Not explicitly reported Acetic acid may favor solubility over potency

Critical Insights:

  • Antimicrobial Efficacy: The phenylethyl group in ’s compound likely enhances activity against Gram-positive bacteria by improving hydrophobic interactions with bacterial membranes. The target’s isopropoxypropyl group, with its ether linkage, may reduce such interactions but improve solubility .
  • Antioxidant Potential: ’s derivatives exhibit moderate antioxidant activity, attributed to the thioxo group and azo linkages. The target’s acetic acid could scavenge radicals, but this remains untested .

Physicochemical and Spectroscopic Comparisons

  • Solubility: The target’s acetic acid group enhances aqueous solubility compared to ’s phenylethyl and ’s ethyl ester derivatives.
  • Spectroscopic Signatures:
    • NMR: The target’s Z-methylene bridge would show distinct deshielded proton signals (~δ 7.5–8.5 ppm) versus ’s thiadiazole protons (δ 6.5–7.2 ppm) .
    • IR: The 4-oxo (1680–1720 cm⁻¹) and thioxo (1250–1300 cm⁻¹) groups are consistent across analogues, but the acetic acid’s carbonyl (1700–1750 cm⁻¹) differentiates the target .

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